1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the formation of the diphenylethanone structure via Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone
Uniqueness
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-18-17-23(27-19(2)26-18)30-22-13-15-28(16-14-22)25(29)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,22,24H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVELFTCKMBPZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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